molecular formula C11H9NO4 B188084 Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate CAS No. 23244-58-8

Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate

Cat. No.: B188084
CAS No.: 23244-58-8
M. Wt: 219.19 g/mol
InChI Key: JINKRJDUNDRREU-UHFFFAOYSA-N
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Description

Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate is an organic compound with the molecular formula C11H9NO4. It is a derivative of isoindoline and features a phthalimide moiety. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Mechanism of Action

Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate, also known as Methyl 2-phthalimidoacetate, is a chemical compound with the molecular formula C11H9NO4 . This article will discuss its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Mode of Action

It is known that the compound can be synthesized via the krapcho decarboxylation reaction of the respective substituted dimethyl malonate derivative . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Action Environment

It is known that the compound is stable under normal conditions and should be stored in an inert atmosphere at room temperature . .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate can be synthesized through several methods. One common approach involves the nucleophilic addition of phthalimide to propiolate. This reaction typically requires a solvent such as toluene and a base like triethylamine . Another method involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert it into other derivatives with altered functional groups.

    Substitution: It can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate is unique due to its specific structure, which includes a methyl ester group attached to the isoindoline ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for various applications in synthesis and research.

Properties

IUPAC Name

methyl 2-(1,3-dioxoisoindol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-16-9(13)6-12-10(14)7-4-2-3-5-8(7)11(12)15/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINKRJDUNDRREU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30298892
Record name Methyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23244-58-8
Record name Methyl 1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23244-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 126803
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Record name 23244-58-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126803
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Record name Methyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 2-PHTHALIMIDOACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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